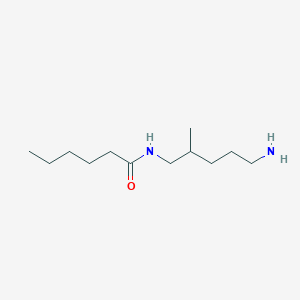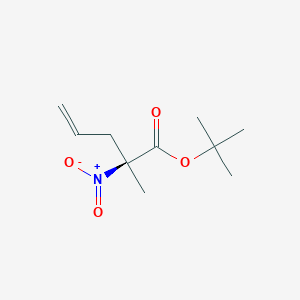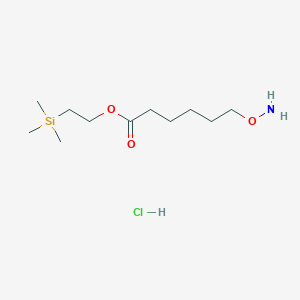
2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) is a compound that combines a trimethylsilyl group with an aminooxy functional group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) typically involves the reaction of 2-(trimethylsilyl)ethanol with 6-(aminooxy)hexanoic acid in the presence of a coupling agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the aminooxy group. The product is then treated with hydrogen chloride to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) can undergo various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) involves the interaction of its functional groups with various molecular targets. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling studies. The trimethylsilyl group provides steric protection and can be selectively removed under mild conditions, allowing for controlled release of the active aminooxy group.
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethanol: A precursor in the synthesis of 2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1).
6-(Aminooxy)hexanoic acid: Another precursor used in the synthesis.
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a protecting group for amines, alcohols, and carboxy groups.
Uniqueness
2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) is unique due to its combination of a trimethylsilyl group and an aminooxy group, which provides both steric protection and reactivity towards carbonyl compounds. This dual functionality makes it a versatile compound in various synthetic and research applications.
特性
CAS番号 |
184537-63-1 |
|---|---|
分子式 |
C11H26ClNO3Si |
分子量 |
283.87 g/mol |
IUPAC名 |
2-trimethylsilylethyl 6-aminooxyhexanoate;hydrochloride |
InChI |
InChI=1S/C11H25NO3Si.ClH/c1-16(2,3)10-9-14-11(13)7-5-4-6-8-15-12;/h4-10,12H2,1-3H3;1H |
InChIキー |
LFKVBBIGGFYKRT-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOC(=O)CCCCCON.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[(Tridecan-7-yl)peroxy]tridecane](/img/structure/B12555375.png)
![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
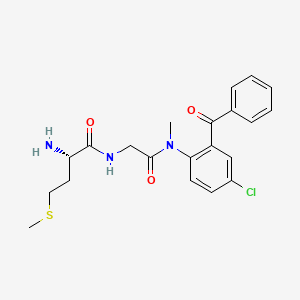
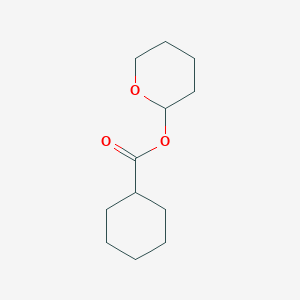
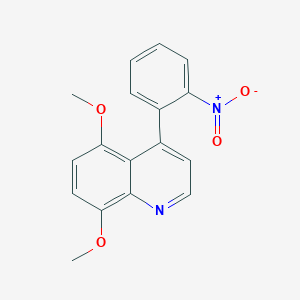
![Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]-](/img/structure/B12555401.png)

![3-[(Methanesulfonyl)methyl]-1H-indol-1-ol](/img/structure/B12555415.png)
![4,4'-[(Heptamethyltrisiloxanyl)methylene]dianiline](/img/structure/B12555421.png)
